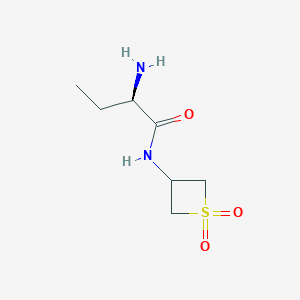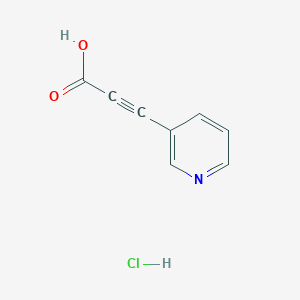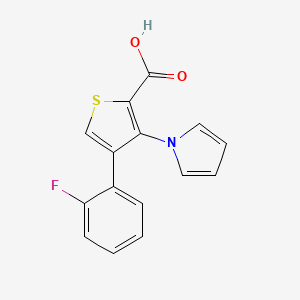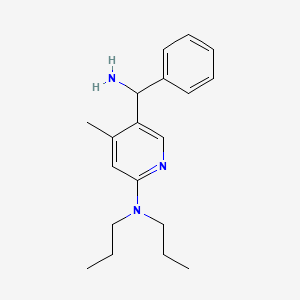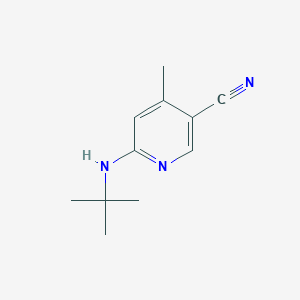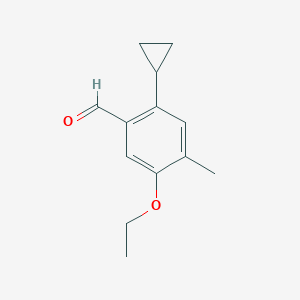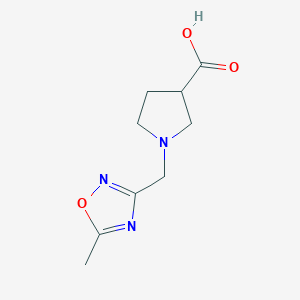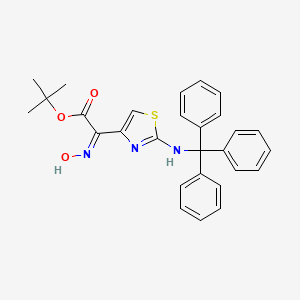![molecular formula C41H24O B13002952 2-(Pyren-1-yl)spiro[fluorene-9,9'-xanthene]](/img/structure/B13002952.png)
2-(Pyren-1-yl)spiro[fluorene-9,9'-xanthene]
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(Pyren-1-yl)spiro[fluorene-9,9’-xanthene] is a complex organic compound known for its unique structural properties. This compound features a spiro linkage between fluorene and xanthene units, with a pyrene moiety attached to the fluorene. The spiro linkage imparts rigidity and three-dimensionality to the molecule, making it an interesting candidate for various applications in materials science and organic electronics .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Pyren-1-yl)spiro[fluorene-9,9’-xanthene] typically involves a multi-step process. One common method is the Suzuki cross-coupling reaction, which is used to attach the pyrene moiety to the spiro[fluorene-9,9’-xanthene] core. The reaction conditions often include the use of palladium catalysts and bases such as sodium tert-butoxide .
Industrial Production Methods
This would include optimizing reaction conditions to improve yield and purity, as well as developing efficient purification techniques to isolate the desired product .
Analyse Chemischer Reaktionen
Types of Reactions
2-(Pyren-1-yl)spiro[fluorene-9,9’-xanthene] can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: Reduction reactions can be used to modify the electronic properties of the compound.
Substitution: The pyrene and fluorene units can undergo substitution reactions to introduce different substituents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various halogenating agents for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield hydroxylated or carbonylated derivatives, while substitution reactions can introduce halogen atoms or other functional groups .
Wissenschaftliche Forschungsanwendungen
2-(Pyren-1-yl)spiro[fluorene-9,9’-xanthene] has several applications in scientific research:
Organic Electronics: The compound’s unique structural properties make it suitable for use in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Materials Science: Its rigidity and three-dimensionality are advantageous for developing new materials with specific electronic and optical properties.
Photovoltaics: It has been explored as a hole-transporting material in perovskite solar cells, contributing to improved efficiency and stability.
Wirkmechanismus
The mechanism by which 2-(Pyren-1-yl)spiro[fluorene-9,9’-xanthene] exerts its effects is primarily related to its electronic properties. The spiro linkage and the presence of the pyrene moiety influence the compound’s ability to transport charge and absorb light. These properties are crucial for its performance in electronic and photovoltaic applications .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Spiro[fluorene-9,9’-xanthene]: This compound shares the spiro linkage but lacks the pyrene moiety, resulting in different electronic properties.
Spirobifluorene: Another spiro compound with a different core structure, used in similar applications but with distinct performance characteristics.
Uniqueness
2-(Pyren-1-yl)spiro[fluorene-9,9’-xanthene] is unique due to the combination of the pyrene moiety and the spiro linkage, which imparts specific electronic and optical properties not found in other similar compounds. This makes it particularly valuable for applications requiring high charge mobility and stability .
Eigenschaften
Molekularformel |
C41H24O |
|---|---|
Molekulargewicht |
532.6 g/mol |
IUPAC-Name |
2-pyren-1-ylspiro[fluorene-9,9'-xanthene] |
InChI |
InChI=1S/C41H24O/c1-2-11-33-30(10-1)31-22-20-28(29-21-18-27-17-16-25-8-7-9-26-19-23-32(29)40(27)39(25)26)24-36(31)41(33)34-12-3-5-14-37(34)42-38-15-6-4-13-35(38)41/h1-24H |
InChI-Schlüssel |
LUQOMHWAITXFNB-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C2C(=C1)C3=C(C24C5=CC=CC=C5OC6=CC=CC=C46)C=C(C=C3)C7=C8C=CC9=CC=CC1=C9C8=C(C=C1)C=C7 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


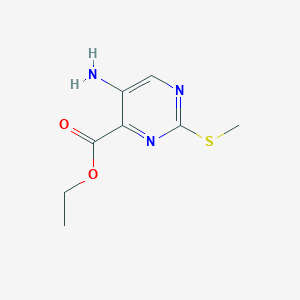
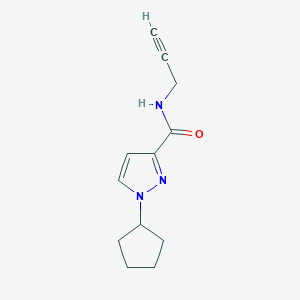
![3-(2-(4-Chlorophenyl)-8-methylimidazo[1,2-a]pyridin-3-yl)acrylic acid](/img/structure/B13002887.png)
